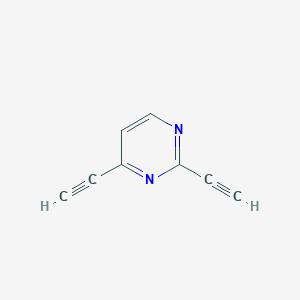

Pyrimidine, 2,4-diethynyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

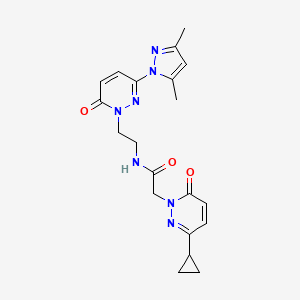

Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. One such method involves the reaction of acetyl acetone with benzaldehyde in the presence of two eq. of ammonium acetate to afford an intermediate, which then undergoes a process of dehydrogenation to afford the pyrimidine derivative .

Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .

Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Physical And Chemical Properties Analysis

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It has a density of 1.016 g cm−3, a melting point of 20 to 22 °C, and a boiling point of 123 to 124 °C . It is miscible in water at 25°C .

作用机制

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Pyrimidine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 2,4-Diethynylpyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 2,4-Diethynylpyrimidine are not well-established. Pyrimidines play a crucial role in nucleotide synthesis, which is essential for DNA and RNA production. They are involved in the de novo purine and pyrimidine biosynthesis pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Diethynylpyrimidine are not well-documented. Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent. Further pharmacokinetic studies are needed to characterize these properties .

Result of Action

Some pyrimidine derivatives have shown anticancer properties, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells

Action Environment

Factors such as pH, temperature, and the presence of other substances can affect the activity of chemical compounds

实验室实验的优点和局限性

One of the main advantages of using pyrimidine, Pyrimidine, 2,4-diethynyl-l-, in lab experiments is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. Additionally, its unique chemical and biological properties make it a valuable building block for the synthesis of novel materials. However, one limitation of using pyrimidine, this compoundl-, is its potential toxicity, which can limit its use in certain applications.

未来方向

There are several future directions for the study of pyrimidine, Pyrimidine, 2,4-diethynyl-l-. One area of research is the development of new synthetic methods for the production of pyrimidine, this compoundl- and related compounds. Additionally, there is a need for further investigation into the mechanism of action of pyrimidine, this compoundl-, as well as its potential applications in the fields of organic electronics and materials science. Finally, there is a need for more studies on the toxicity and safety of pyrimidine, this compoundl-, in order to fully understand its potential for use in various applications.

Conclusion:

In conclusion, pyrimidine, this compoundl-, is a chemical compound with unique chemical and biological properties that make it a valuable tool for scientific research. Its potential applications in the fields of materials science, organic electronics, and biotechnology make it an area of active research. Further studies are needed to fully understand the mechanism of action and potential applications of pyrimidine, this compoundl-.

合成方法

The synthesis of pyrimidine, Pyrimidine, 2,4-diethynyl-l-, involves the reaction between 2,4-dichloropyrimidine and acetylene in the presence of a palladium catalyst. This method has been reported to produce a high yield of pyrimidine, this compoundl-, with good purity. Other methods, such as the Sonogashira coupling reaction, have also been used to synthesize pyrimidine, this compoundl-.

科学研究应用

Pyrimidine, Pyrimidine, 2,4-diethynyl-l-, has been extensively studied for its potential applications in various scientific fields. In particular, it has been investigated for its use as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been used as a building block for the synthesis of novel materials, such as conjugated polymers and dendrimers. Pyrimidine, this compoundl-, has also been studied for its potential use in organic electronics, as it exhibits excellent charge transport properties.

安全和危害

属性

IUPAC Name |

2,4-diethynylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDINPXLFBEURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)

![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)

![1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2951537.png)

![(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2951538.png)

![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2951548.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)